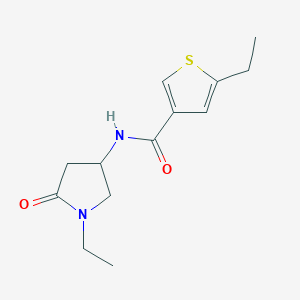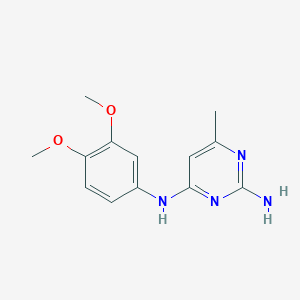![molecular formula C16H17Cl2N5O B5373388 N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, commonly known as DPA or DPA-714, is a small molecule that has been extensively studied for its potential applications in various scientific fields. DPA belongs to the family of piperazine compounds and is known for its high affinity and selectivity towards the translocator protein (TSPO), a protein that is widely expressed in various tissues and cells.
作用機序
The mechanism of action of DPA is primarily based on its high affinity and selectivity towards N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, which is a protein that is widely expressed in various tissues and cells, including the brain, immune cells, and cancer cells. This compound is involved in various cellular processes such as cholesterol transport, mitochondrial function, and apoptosis. DPA binds to this compound with high affinity, leading to the modulation of various cellular processes and pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In the brain, DPA has been shown to modulate neuroinflammation and oxidative stress, which are hallmarks of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer cells, DPA has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In addition, DPA has been shown to have anti-inflammatory and anti-infective properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
実験室実験の利点と制限
DPA has several advantages and limitations for lab experiments. One of the main advantages is its high affinity and selectivity towards N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, which allows for the specific targeting of this compound-expressing cells and tissues. DPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DPA has some limitations, such as its low solubility in water, which can limit its use in certain experimental settings. In addition, DPA can also have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of DPA. One potential direction is the development of more potent and selective N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide ligands that can be used for imaging and therapeutic purposes. Another direction is the investigation of the role of this compound in various cellular processes and pathways, which can provide insights into the pathophysiology of various diseases. Furthermore, the potential use of DPA in combination with other drugs or therapies for the treatment of various diseases should also be explored.
合成法
DPA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with pyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
DPA has been extensively studied for its potential applications in various scientific fields such as neuroimaging, cancer research, inflammation, and infectious diseases. In neuroimaging, DPA is used as a radioligand for positron emission tomography (PET) imaging of N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide expression in the brain, which is a marker of neuroinflammation. DPA has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth and proliferation of various cancer cells in vitro and in vivo. In addition, DPA has been shown to have anti-inflammatory and anti-infective properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-12-8-13(18)10-14(9-12)21-15(24)11-22-4-6-23(7-5-22)16-19-2-1-3-20-16/h1-3,8-10H,4-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBCDDFXLQVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5373317.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propane-1,3-diol](/img/structure/B5373323.png)
![1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5373328.png)
![1-ethyl-6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5373340.png)
![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one dihydrochloride](/img/structure/B5373367.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)

![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)